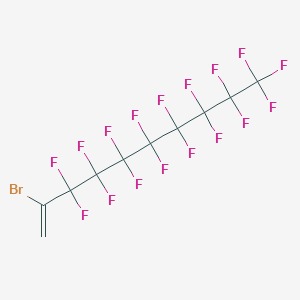

2-Bromo-1H,1H-perfluorodec-1-ene

Description

Significance of Fluorine and Bromine in Advanced Organic Chemistry

The incorporation of fluorine and bromine into organic molecules dramatically alters their physical, chemical, and biological properties. Fluorine, being the most electronegative element, and bromine, a large and polarizable halogen, introduce a range of electronic and steric effects that are exploited in advanced organic synthesis and materials science. technologynetworks.com Organofluorine compounds, in particular, are noted for their unique functionalities. technologynetworks.com

The presence of multiple fluorine atoms in a perfluorinated system leads to profound electronic consequences. Fluorine's high electronegativity (3.98 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom and influencing the electron density throughout the molecule. epa.govnumberanalytics.com In perfluorinated chains, the cumulative inductive effect of numerous fluorine atoms significantly depletes the electron density of the carbon backbone. epa.gov This makes polyfluorinated olefins, such as 2-Bromo-1H,1H-perfluorodec-1-ene, electron-deficient at the double bond, predisposing them to react with nucleophiles. epa.govresearchgate.net

Beyond simple inductive effects, stereoelectronic effects also play a crucial role in the conformation and reactivity of fluorinated molecules. wikipedia.org These effects arise from the spatial interactions between electron orbitals. In fluorinated systems, phenomena like the gauche effect, where a gauche conformation is preferred over an anti conformation in certain X-CH₂-CH₂-Y systems, are significant. acs.org This is often explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a filled bonding orbital to a nearby empty antibonding orbital. acs.orgresearchgate.net These interactions dictate the three-dimensional structure of the molecule, which in turn governs its reactivity. wikipedia.org

While the perfluoroalkyl chain imparts stability and unique electronic properties, the bromine atom in a compound like this compound serves as a versatile functional group for further chemical transformations. Bromine is an excellent leaving group in nucleophilic substitution reactions because the resulting bromide ion (Br⁻) is a weak base and is relatively stable due to its large size, which allows for the dispersal of the negative charge over a larger area. quora.comlibretexts.orgyoutube.com

The carbon-bromine bond on the alkene is a key site for synthetic manipulation. It allows for the introduction of a wide variety of other functional groups through reactions such as transition metal-catalyzed cross-coupling. nih.govacs.org For instance, Suzuki-Miyaura or Sonogashira cross-coupling reactions can be employed to form new carbon-carbon bonds, attaching aryl or other organic fragments to the fluorinated alkene scaffold. acs.orgbeilstein-journals.org This strategic placement of bromine provides a powerful tool for constructing complex fluorinated molecules from simpler perfluorinated starting materials. nih.gov

Contextualizing this compound within the Broader Class of Halogenated Alkenes

Halogenated alkenes are olefins containing one or more halogen atoms. Their chemistry is largely defined by the nature of the halogen and its position relative to the carbon-carbon double bond. A common reaction for alkenes is electrophilic addition, where a reagent like Br₂ adds across the double bond to form a vicinal dihalide. leah4sci.compressbooks.pub This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com

However, the reactivity of this compound is significantly modulated by its extensive fluorination. The strong electron-withdrawing nature of the perfluorooctyl group makes the double bond electron-poor. epa.gov This reverses the typical reactivity of an alkene, making it susceptible to nucleophilic attack rather than electrophilic attack. epa.govresearchgate.net Therefore, its chemistry differs substantially from that of non-fluorinated bromoalkenes. The presence of both bromine and a highly fluorinated chain places this compound in a unique position, combining the synthetic utility of a bromoalkene with the distinct properties of perfluorinated compounds.

Historical Development and Emerging Research Trajectories in Perfluorinated Alkene Chemistry

The field of organofluorine chemistry experienced spectacular growth after World War II, driven by applications in materials science (e.g., Teflon) and later in pharmaceuticals and agrochemicals. researchgate.net The development of methods to synthesize and functionalize fluorinated compounds has been a major focus of research since the 1970s. researchgate.net Initially, the extreme conditions often required for fluorination reactions and the chemical inertness of the C-F bond presented significant challenges. technologynetworks.com

Recent research has focused on developing milder and more selective methods for the synthesis and modification of fluorinated molecules, including fluoroalkenes. thermofisher.com A significant breakthrough has been the use of transition-metal catalysis to functionalize C-F bonds and to perform cross-coupling reactions on halogenated fluoroalkenes. technologynetworks.comnih.gov Researchers have developed copper- and palladium-catalyzed reactions that allow for the selective replacement of fluorine or other halogens, providing access to a wider range of complex fluorinated structures. technologynetworks.comacs.org Current trends point towards the development of more efficient, sustainable, and practical synthetic protocols for creating valuable organofluorine compounds, with a focus on operational simplicity and broad substrate applicability. thermofisher.comacs.org Fluoroalkenes are increasingly recognized as important structural motifs and versatile synthetic intermediates in the creation of novel medicines and advanced materials. technologynetworks.comacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂BrF₁₇ | uni.lulookchem.com |

| Molecular Weight | 524.99 g/mol | lookchem.com |

| IUPAC Name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | lookchem.com |

| CAS Number | 51249-65-1 | lookchem.com |

| Monoisotopic Mass | 523.90686 Da | uni.lu |

| Synonyms | This compound; 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene | lookchem.com |

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2BrF17/c1-2(11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXQAESZJQBCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2BrF17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895388 | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-65-1 | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1h,1h Perfluorodec 1 Ene Analogs

Nucleophilic and Electrophilic Transformations

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in bromo-perfluorinated alkenes is a key site of reactivity, primarily undergoing electrophilic addition reactions. A classic example is the addition of molecular bromine (Br₂). chemguide.co.ukmasterorganicchemistry.com The mechanism for this reaction is well-established for general alkenes and provides a framework for understanding the reactivity of their fluorinated counterparts. chemguide.netlibretexts.org

The process is initiated by the alkene's π-electron cloud, which acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. chemguide.co.ukyoutube.com The proximity of the electron-rich double bond induces a dipole in the otherwise nonpolar bromine molecule, making one bromine atom electrophilic. chemguide.co.ukchemguide.co.uk This attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond, and the displacement of a bromide ion (Br⁻). chemguide.co.ukchemguide.netlibretexts.org

In the subsequent step, the newly generated bromide ion acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (backside attack). masterorganicchemistry.commasterorganicchemistry.com This nucleophilic attack opens the three-membered ring and results in the formation of a vicinal dibromide. A key stereochemical outcome of this mechanism is anti-addition, meaning the two bromine atoms are added to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com

For an analog such as 2-bromo-1H,1H-perfluorodec-1-ene, the presence of the highly electronegative perfluoroalkyl chain significantly influences the reactivity. This electron-withdrawing group deactivates the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to non-fluorinated alkenes. While the fundamental mechanism involving a bromonium ion is expected to be the same, the reaction rates are anticipated to be considerably slower.

Catalytic Transformations

Catalysis offers powerful methods for modifying brominated fluoroalkenes, enabling transformations that are otherwise difficult to achieve. These include rearranging the carbon skeleton via metathesis and functionalizing the carbon-bromine bond through cross-coupling reactions.

Metathesis Reactions of Fluoroalkenes and Associated Catalytic Cycles

Olefin metathesis, a reaction that reorganizes the substituents around carbon-carbon double bonds, is a cornerstone of modern organic synthesis, often employing ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs series. masterorganicchemistry.comtamu.edusigmaaldrich.com The generally accepted Chauvin mechanism proceeds via a [2+2] cycloaddition between the catalyst's metal-carbene (alkylidene) and the substrate alkene to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene product and a new metal-carbene, which continues the catalytic cycle. masterorganicchemistry.com

However, the application of olefin metathesis to fluoroalkenes is fraught with challenges. beilstein-journals.org Detailed Density Functional Theory (DFT) studies on the metathesis of various fluoroethenes using the Hoveyda-Grubbs second-generation catalyst have revealed the prevalence of non-productive catalytic cycles that can stall the desired reaction. beilstein-journals.orgnih.govbeilstein-journals.org

The catalytic process involves a complex interplay between productive and non-productive pathways. beilstein-journals.org A productive cycle leads to the desired metathesis product, while a non-productive cycle consumes the active catalyst in a futile loop, regenerating the starting materials. For hydrofluoroethenes, a significant hurdle is the high preference for a non-productive cycle that proceeds through a ruthenacyclobutane intermediate with fluorine atoms at the 2 and 4 positions. beilstein-journals.orgnih.gov This symmetrical intermediate is often thermodynamically stable, acting as a sink that traps the catalyst and inhibits turnover. beilstein-journals.orgbeilstein-journals.org The primary issue is not necessarily the stability of the resulting fluorinated ruthenium carbene but rather the diversion of the catalyst into this non-productive pathway. beilstein-journals.org Despite these difficulties, computational studies suggest that the cross-metathesis of perfluoro- or perhaloalkenes could be a feasible process under the right conditions. nih.govbeilstein-journals.org

Metal-Catalyzed Functionalization Reactions

The carbon-bromine bond in compounds like this compound is a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

Suzuki-Miyaura Coupling: This reaction has emerged as a powerful method for C-C bond formation, coupling an organic halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.gov For gem-bromofluoroalkenes, this provides a stereospecific route to various functionalized monofluoroalkenes. nih.gov The general catalytic cycle involves three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromofluoroalkene to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Research has demonstrated the successful Suzuki-Miyaura coupling of various gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids, showcasing good functional group tolerance. nih.gov The reaction proceeds with retention of the double bond geometry. nih.gov

| Alkene Substrate (gem-bromofluoroalkene) | Coupling Partner (Alkylboronic Acid) | Product (Alkylated Monofluoroalkene) | Yield (%) |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Butylboronic acid | (E/Z)-1-(2-fluorohex-1-en-1-yl)-4-nitrobenzene | 91 |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-cyanobenzene | Butylboronic acid | 4-(2-fluorohex-1-en-1-yl)benzonitrile | 85 |

| (E/Z)-Methyl 4-(2-bromo-2-fluorovinyl)benzoate | Butylboronic acid | Methyl 4-(2-fluorohex-1-en-1-yl)benzoate | 88 |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-(trifluoromethyl)benzene | Butylboronic acid | 1-(2-fluorohex-1-en-1-yl)-4-(trifluoromethyl)benzene | 75 |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Cyclopropylboronic acid | 1-(2-cyclopropyl-2-fluorovinyl)-4-nitrobenzene | 83 |

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of gem-Bromofluoroalkenes with Alkylboronic Acids. Data sourced from nih.gov.

Sonogashira Coupling: Another vital palladium-catalyzed transformation is the Sonogashira coupling, which forms a C-C bond between a vinyl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically requires a copper(I) co-catalyst and a base, such as an amine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org For bromofluoroalkene substrates, this reaction provides direct access to conjugated fluoroenynes, which are valuable building blocks in materials science and medicinal chemistry. soton.ac.uk

Isomerization Processes in Brominated Alkenes

Isomerization of the carbon-carbon double bond in brominated alkenes can be achieved through several mechanisms, allowing for the selective formation of different geometric isomers.

An electrophilic isomerization pathway is possible under acidic conditions. libretexts.org This mechanism is initiated by the protonation of the alkene's double bond by an acid catalyst, which forms a carbocation intermediate. libretexts.orglibretexts.org Subsequent deprotonation of an adjacent carbon atom by a base regenerates the double bond in a new position, leading to an isomer of the starting alkene. The feasibility of this pathway in brominated perfluoroalkenes would strongly depend on the stability of the intermediate carbocation, which is influenced by the electronic effects of both the bromine atom and the potent electron-withdrawing perfluoroalkyl chain.

More recently, photocatalytic methods have been developed for the efficient E → Z isomerization of gem-bromofluoroalkenes. rsc.org This strategy employs an iridium-based photocatalyst with high triplet energy to convert a thermodynamically more stable isomer into a less stable one. rsc.orgresearchgate.net This process allows access to specific stereoisomers that can be difficult to synthesize by other means. These isomerically pure products can then undergo subsequent stereoselective transition-metal-catalyzed functionalization reactions, demonstrating a pot-economical approach to complex monofluoroalkene targets. rsc.org

Computational and Theoretical Approaches to Perfluorinated Bromoalkenes

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, the distribution of electrons, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying fluoroalkene systems due to its favorable balance of accuracy and computational cost. beilstein-journals.org DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. For per- and polyfluoroalkyl substances (PFAS), DFT calculations have been successfully employed to predict gas-phase enthalpies of formation, a key thermochemical property. nih.gov Studies on various fluoroethenes have utilized DFT to explore complex reaction mechanisms, such as olefin metathesis, demonstrating good agreement with experimental findings. beilstein-journals.orgnih.gov The electron-withdrawing ability of perfluoroalkyl groups, which significantly influences a molecule's electronic properties, has also been effectively studied using DFT, showing that this effect increases with the length of the perfluoroalkyl chain. nih.gov These applications highlight DFT's capability to model the intricate electronic effects imparted by fluorine atoms, which would be crucial in analyzing the structure of 2-Bromo-1H,1H-perfluorodec-1-ene.

The reactivity of a haloalkane is largely dictated by the strength and polarity of its carbon-halogen (C-X) bonds. libretexts.org In this compound, the C-F and C-Br bonds are of primary interest. The high electronegativity of fluorine renders the C-F bond highly polarized and exceptionally strong. libretexts.orgreddit.com Conversely, the C-Br bond is less polar and significantly weaker. This difference in bond strength directly impacts chemical reactivity, with the weaker C-Br bond being more susceptible to cleavage. libretexts.org

Computational methods, including DFT and high-level ab initio techniques, are used to calculate bond dissociation enthalpies (BDEs), providing a quantitative measure of bond strength. researchgate.netnih.gov Studies on various halo-compounds consistently show the trend in bond strength to be C-F > C-Cl > C-Br > C-I. researchgate.netnih.gov For instance, the calculated C-F bond dissociation enthalpy in 2-fluoroethanol (B46154) is significantly higher than the C-Br bond dissociation enthalpy in 2-bromoethanol. nih.gov This trend is expected to hold for perfluorinated bromoalkenes, where the numerous electron-withdrawing fluorine atoms can further modulate the strengths of the C-F and C-Br bonds.

| Bond | Calculated BDE (kJ·mol⁻¹) |

|---|---|

| F-CH₂CH₂OH | 474.4 ± 9.4 |

| Cl-CH₂CH₂OH | 359.9 ± 8.0 |

| Br-CH₂CH₂OH | 305.0 ± 8.0 |

| I-CH₂CH₂OH | 228.7 ± 8.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are often impossible to observe directly.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. youtube.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computational chemistry allows for the precise location and characterization of these transition state structures. youtube.com By analyzing the geometry and energy of a transition state, chemists can predict the feasibility of a reaction pathway. In reactions involving fluoroarenes, for example, computational analysis of the transition state can distinguish between classic stepwise mechanisms and concerted pathways involving a single transition state. nih.gov For complex reactions with multiple potential outcomes, locating the various transition states and comparing their relative energies can predict which product will be favored.

Olefin metathesis is a powerful reaction in organic synthesis, but its application to fluoroalkenes presents significant challenges. acs.orgacs.org Computational modeling has been instrumental in understanding why. A detailed DFT study on the metathesis of various fluoroethenes catalyzed by a Hoveyda-Grubbs catalyst revealed the presence of both productive and non-productive catalytic cycles. beilstein-journals.orgnih.gov

| Alkene Substrate | Cycle Type | Key Intermediate | Relative ΔG (kcal·mol⁻¹) |

|---|---|---|---|

| 1,1-Difluoroethene | Productive | 2-Fluoro-substituted ruthenacyclobutane | Higher Energy |

| Non-Productive | 2,4-Difluoro-substituted ruthenacyclobutane | Lower Energy (More Stable) | |

| Tetrafluoroethene | Productive | Trifluoro-substituted ruthenacyclobutane | Feasible Pathway |

| - | - | - |

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Beyond reaction pathways, computational methods can provide quantitative data on reaction kinetics and thermodynamics. These parameters are essential for understanding and predicting chemical behavior under various conditions. Theoretical calculations can determine key values such as enthalpies of formation (ΔH), Gibbs free energies (ΔG), entropies (S), and activation energies (Ea). researchgate.net

For perfluorinated compounds, methods such as G4, ccCA, and DLPNO-CCSD(T) have been used to compute standard enthalpies of formation. nih.govphyschemaspects.ru For kinetic analysis, transition state theory combined with master equation modeling can predict temperature- and pressure-dependent rate constants for elementary reactions. chemrxiv.orgnih.gov For example, a computational study on the thermal decomposition of a perfluoroalkyl radical investigated the activation energies for three competing chain-shortening mechanisms. nih.gov The calculations showed that β-scission to eliminate C₂F₄ was kinetically favored at all temperatures over α-scission (eliminating CF₂) or a 1,2-F atom transfer pathway. nih.gov Such detailed kinetic and thermodynamic data, though computationally intensive to obtain, are invaluable for modeling complex reaction systems, such as pyrolysis or atmospheric degradation of perfluorinated compounds. chemrxiv.orgnih.gov

| Decomposition Pathway | Parameter | Significance |

|---|---|---|

| α-scission (forms difluorocarbene) | Activation Energy (Ea) | Highest barrier; kinetically least favored |

| β-scission (forms C₂F₄) | Activation Energy (Ea) | Lowest barrier; kinetically most favored |

| 1,2-F atom transfer | Activation Energy (Ea) | Intermediate barrier |

Rate Constant Predictions for Gas-Phase Reactions (e.g., with OH radicals)

The atmospheric degradation of perfluorinated bromoalkenes like this compound is primarily initiated by gas-phase reactions with hydroxyl (OH) radicals. Computational chemistry provides essential tools for predicting the rate constants of these reactions, which are critical for assessing the atmospheric lifetime and environmental impact of these substances.

Theoretical studies on similar compounds, such as 1-bromo-3,3,3-trifluoropropene (CF3CHCBrH), offer a framework for understanding the reactivity of this compound. For instance, the potential energy surface (PES) for the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals has been investigated using high-level quantum chemical methods like CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p). nih.gov Such studies identify all possible stationary points and first-order saddle points along the reaction pathways, which are confirmed through vibrational analysis. nih.gov

The primary reaction channels for bromo-perfluoroalkenes with OH radicals are typically OH addition to the carbon-carbon double bond and H-atom abstraction. For 1-bromo-3,3,3-trifluoropropene, the OH addition channel and H-atom abstraction from the double bond were found to be the dominant reaction pathways. nih.gov In contrast, pathways leading to products like CF3CHCH + BrOH were found to be negligible. nih.gov

Table 1: Predicted Reaction Pathways for a Bromo-Perfluoroalkene with OH Radicals

| Reaction Pathway | Description | Significance |

| OH Addition | The OH radical adds across the C=C double bond, forming a bromo-perfluoroalkyl radical. | A major reaction channel at atmospheric temperatures. |

| H-atom Abstraction | The OH radical abstracts a hydrogen atom from the molecule. | Contribution to the overall rate constant increases with the length of the alkyl chain. acs.org |

| Br-atom Abstraction | The OH radical abstracts the bromine atom. | Generally found to be a minor or negligible pathway. nih.gov |

This table is illustrative and based on findings for analogous compounds.

Energetic Landscape of Transformations

Understanding the energetic landscape of the transformations of this compound is crucial for predicting its degradation products and their stability. Computational studies can map out the potential energy surfaces for various reaction pathways, identifying transition states and the energies of intermediates and products.

For perfluorinated compounds, thermal decomposition is a significant transformation pathway. Theoretical studies on the decomposition of perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) reveal that these molecules can break down through mechanisms involving the formation of unstable intermediates. researchgate.netresearchgate.net For PFCAs, this can involve HF elimination from the acid head group to form a perfluorinated α-lactone, which then decomposes further. researchgate.net While this compound does not have a carboxylic acid group, the principles of C-C and C-F bond cleavage in the perfluorinated tail are relevant.

The energetic barriers for different decomposition pathways can be calculated using density functional theory (DFT). For example, in the thermal decomposition of short-chain PFCAs, C-C bond scission in the perfluorinated backbone is an effective decomposition mechanism. acs.org The bond dissociation energies (BDEs) for C-C, C-F, and other bonds can be calculated to identify the weakest bonds that are most likely to break first. acs.org

In the context of this compound, the C-Br bond is also a potential site for cleavage. The energetic landscape would therefore include pathways for homolytic cleavage of the C-Br, C-C, and C-H bonds, as well as addition reactions to the double bond followed by further transformations of the resulting radical species. The relative energies of these pathways would determine the major degradation products.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for a Model Perfluorinated Alkane

| Bond | BDE (kcal/mol) |

| Primary C-F | ~115 |

| Secondary C-F | ~110 |

| C-C | ~90-100 |

Note: These are representative values for perfluorinated alkanes and are intended to illustrate the relative bond strengths. Specific BDEs for this compound would require dedicated calculations.

Solvation Models in Computational Fluorine Chemistry for Anionic Species

The behavior of perfluorinated compounds in solution, particularly the formation and stability of anionic species, is of great interest. Computational solvation models are essential for predicting the properties of these species in different solvents. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.orgyoutube.com These models are computationally efficient and can provide good estimates of solvation free energies. For instance, COSMO-RS has been used to compute the solvation free energies of neutral acids, which are then used in a thermodynamic cycle to determine the solvation free energies of their corresponding anions. chemrxiv.org

Explicit solvation models, on the other hand, treat individual solvent molecules quantum mechanically or with molecular mechanics force fields. nih.govacs.org These models can provide a more detailed picture of the solute-solvent interactions, including the structure of the solvation shell. For example, a combination of ab initio quantum mechanics for the anion and effective fragment potentials (EFPs) for water molecules has been used to study the hydration of fluoride (B91410) and chloride anions. nih.govacs.org These studies have predicted the number of water molecules required to form a complete solvation shell around these ions. nih.govacs.org

For complex systems like ionic liquids containing perfluorinated anions, molecular dynamics (MD) simulations with appropriate force fields are often employed. nih.gov These simulations can provide insights into the structure and dynamics of the solvation environment. The choice of the computational model depends on the desired accuracy and the computational resources available. For many applications, a combination of different modeling techniques provides the most comprehensive understanding of the solvation of perfluorinated anionic species.

Table 3: Comparison of Solvation Models for Anionic Species

| Model Type | Description | Advantages | Limitations |

| Implicit (e.g., PCM, COSMO-RS) | Solvent is a continuous dielectric medium. chemrxiv.orgyoutube.com | Computationally efficient, good for large-scale screening. chemrxiv.org | Lacks specific solute-solvent interactions like hydrogen bonding. |

| Explicit (e.g., QM/MM, MD) | Individual solvent molecules are modeled. nih.govacs.org | Provides detailed structural information about the solvation shell. nih.govacs.org | Computationally expensive, requires careful parameterization. |

| Hybrid (e.g., EFP) | A combination of quantum mechanics for the solute and a detailed model for the first solvation shell. nih.gov | Balances accuracy and computational cost. nih.gov | Can be complex to set up and parameterize. |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Bromo 1h,1h Perfluorodec 1 Ene

Chromatographic Separation Techniques for Complex Mixtures and Isomers

Chromatographic methods are essential for separating 2-Bromo-1H,1H-perfluorodec-1-ene from reaction byproducts, isomers, and complex sample matrices. The choice of technique depends on the compound's volatility and the analytical objective.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile and semi-volatile fluorinated compounds. chromatographyonline.comnih.gov It offers high sensitivity and selectivity, making it suitable for both identifying unknown fluorinated residuals (non-targeted analysis) and quantifying specific known compounds (targeted analysis). chromatographyonline.comenvirotech-online.com For compounds like this compound, which contain a polarizable double bond and a bromine atom, electrospray ionization (ESI) in negative ion mode is often employed. nih.govchromatographyonline.com The method involves separating analytes on a liquid chromatography column, often a reverse-phase C18 or a specialized fluorinated phase column, followed by detection with a mass spectrometer. nih.govnih.gov A triple quadrupole (QqQ) mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM), which minimizes matrix interference and provides accurate quantification. chromatographyonline.comlcms.cz

Table 1: Typical LC-MS/MS Parameters for Fluorinated Compound Analysis

| Parameter | Typical Setting | Purpose |

| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analytes based on polarity. chromatographyonline.comnih.gov |

| Mobile Phase | A: Water with buffer (e.g., ammonium (B1175870) formate) B: Methanol/Acetonitrile | Elution of compounds from the LC column. chromatographyonline.comnih.gov |

| Flow Rate | 0.2 - 0.6 mL/min | Controls the speed of separation and elution. chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates charged ions from the analyte molecules for MS detection. nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF) | Selects and fragments ions for specific detection (QqQ) or accurate mass measurement (TOF). chromatographyonline.comenvirotech-online.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM for targeted quantification; Full Scan for non-targeted screening. lcms.cznih.gov |

For volatile fluorinated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and complementary technique to LC-MS. shimadzu.com this compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., VF-WAXms). nih.gov However, standard electron ionization (EI) can cause extensive fragmentation of fluorinated compounds, often leading to the absence of a molecular ion, which complicates structure determination. jeol.com Softer ionization techniques, such as chemical ionization (CI) or field ionization (FI), are advantageous as they are less energetic and increase the likelihood of observing the molecular ion, thus confirming the compound's molecular weight. jeol.com When coupled with a tandem mass spectrometer (GC-MS/MS), the use of MRM mode enhances sensitivity and selectivity, allowing for trace-level detection in complex samples. nih.govshimadzu.com

Table 2: Recommended GC-MS Parameters for Volatile Fluorinated Alkenes

| Parameter | Typical Setting | Purpose |

| GC Column | Mid-polarity capillary column (e.g., VF-WAXms, 30 m x 0.25 mm) | Separation of volatile compounds. nih.gov |

| Injector | Split/Splitless or Cold On-Column | Introduction of the sample into the GC system. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI), or Field Ionization (FI) | Ionization of the analyte. CI or FI is preferred for preserving the molecular ion. jeol.com |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass separation of fragment ions. |

| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) | Full scan for identification; MRM for quantification. nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures (up to 100 MPa). eag.com This results in dramatically improved resolution, higher peak capacities, and significantly faster analysis times—often under two minutes. nih.goveag.com For complex mixtures containing this compound and its potential isomers or impurities, the enhanced separation power of UHPLC is critical for achieving accurate quantification and baseline resolution of all components. sigmaaldrich.com The increased speed also boosts sample throughput, which is a major advantage in research and quality control environments. sigmaaldrich.com

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide definitive information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. nih.govjeolusa.com A combination of ¹H, ¹⁹F, and ¹³C NMR experiments is required to fully characterize the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a complex multiplet for the two non-equivalent vinylic protons (CH ₂=CBr-). The chemical shift and splitting pattern of these protons would be influenced by geminal H-H coupling, vicinal coupling to the adjacent CF₂ group, and potentially long-range couplings. chemicalbook.comdocbrown.infodocbrown.info

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to its high natural abundance and sensitivity, ¹⁹F NMR provides detailed information. nih.gov The spectrum would display multiple distinct signals for the terminal -CF₃ group and each of the seven non-equivalent -CF₂- groups in the perfluoroalkyl chain. The signals would exhibit complex splitting patterns due to ¹⁹F-¹⁹F couplings (typically large for geminal and vicinal fluorines) and coupling to the vinylic protons. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion. jeolusa.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon backbone. The two olefinic carbons would appear at distinct chemical shifts. The carbons in the perfluorinated chain would show large one-bond and two-bond carbon-fluorine coupling constants (JC-F), which can be several hundred Hertz. rsc.orgrsc.org These large couplings are characteristic and aid in signal assignment.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| ¹H | 5.5 - 7.0 | Multiplet (m) |

| ¹⁹F | -81 (CF₃) -110 to -126 (CF₂) | Triplet (t) for CF₃ Multiplets (m) for CF₂ groups |

| ¹³C | 100 - 150 (Olefinic C) 105 - 125 (Fluorinated C) | Multiplets (m) due to C-F coupling |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying key functional groups within a molecule. pitt.edu The IR spectrum of this compound is expected to be dominated by intense absorptions characteristic of its structure. The presence of the alkene moiety would be confirmed by specific stretching and bending vibrations. spectroscopyonline.comorgchemboulder.com A moderate C=C stretching band would appear in the 1640-1680 cm⁻¹ region. orgchemboulder.com The vinylic =C-H stretching vibration would be observed just above 3000 cm⁻¹, a region that distinguishes it from alkane C-H stretches. libretexts.orglibretexts.org The most prominent features in the spectrum, however, would be the very strong and broad absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3020 - 3100 | =C-H Stretch | Medium |

| 1640 - 1680 | C=C Stretch | Medium |

| 1000 - 1400 | C-F Stretch | Very Strong, Broad |

| 700 - 1000 | =C-H Bend (Out-of-plane) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within molecules. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. pharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present. tanta.edu.egslideshare.net

For organic molecules, the most common electronic transitions involve the excitation of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. pharmatutor.org These transitions typically occur in the 200-700 nm range, which is experimentally accessible. tanta.edu.eg The presence of unsaturation, such as the double bond in this compound, is necessary to provide the π electrons for these transitions. tanta.edu.eg

In the case of this compound, the key chromophore is the carbon-carbon double bond. The electronic transitions associated with this group are π → π* transitions. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is influenced by the substituents on the double bond. The highly electronegative fluorine atoms in the perfluoroalkyl chain can have a significant effect on the electronic environment of the double bond.

It's important to note that UV-Vis spectra of such compounds typically show broad absorption bands rather than sharp peaks. pharmatutor.org This is due to the superposition of vibrational and rotational energy levels on the electronic energy levels. pharmatutor.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comthermofisher.com In the context of this compound, XPS would be instrumental in characterizing thin films or monolayers of this compound on various substrates.

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed. This technique can be used to screen products for their fluorine content. acs.org For instance, the surface of food contact materials and textiles have been shown to contain up to 28% and 45% fluorine, respectively. acs.org

A key advantage of XPS is its ability to provide information about the chemical bonding environment of the detected elements. thermofisher.com For this compound, XPS analysis would yield distinct peaks for carbon (C 1s), fluorine (F 1s), and bromine (Br 3d). The binding energies of these core-level electrons are sensitive to the local chemical environment. For example, the C 1s spectrum would show multiple components corresponding to the different types of carbon atoms in the molecule: the C-Br bond, the C=C double bond, the C-H bonds, and the various C-F bonds in the perfluoroalkyl chain. The highly electronegative fluorine atoms would cause a significant shift to higher binding energies for the adjacent carbon atoms.

Recent studies on similar per- and polyfluoroalkyl substances (PFAS) have demonstrated the utility of XPS in identifying and quantifying fluorine on surfaces. acs.orgpsu.edu For example, XPS has been used to investigate the surface of consumer products to determine their fluorine content, which is crucial for understanding potential human exposure to PFAS. acs.org

The table below illustrates the expected XPS binding energy regions for the key elements in this compound, based on typical values for similar fluorinated compounds.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 - 294 | Chemical states (C-H, C-C, C-Br, C-F) |

| Fluorine | F 1s | ~689 | Presence and bonding of fluorine |

| Bromine | Br 3d | ~70 | Presence and bonding of bromine |

| Oxygen | O 1s | ~532 | Surface contamination or oxidation |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Level Alignment at Interfaces

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of materials, particularly the valence band region. wikipedia.org It is highly sensitive to the outermost atomic layers, typically probing depths of up to 10 nm. wikipedia.org This makes it an ideal tool for studying the electronic properties of adsorbed molecules and their interaction with surfaces, which is highly relevant for understanding the behavior of this compound in monolayer or thin-film applications. wikipedia.org

In a UPS experiment, a sample is irradiated with ultraviolet photons, causing the emission of photoelectrons from the valence orbitals. wikipedia.org By analyzing the kinetic energy of these photoelectrons, one can determine the binding energies of the molecular orbitals. wikipedia.org A key piece of information obtained from UPS is the work function of the material, which is the minimum energy required to remove an electron from the surface to a point in the vacuum. wikipedia.org

For a molecule like this compound adsorbed on a substrate, UPS can provide detailed insights into the electronic level alignment at the interface. This includes determining the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) relative to the Fermi level of the substrate. This information is crucial for predicting and understanding charge transport properties in electronic devices that might incorporate such fluorinated molecules.

Studies on fluorinated monolayers have shown that UPS can reveal chemical changes upon exposure to radiation. For example, in-situ photoelectron spectroscopy has indicated that fluorinated self-assembled monolayers on gold can lose a significant amount of their initial fluorine content upon irradiation. The analysis of the valence band spectra can also provide a "fingerprint" for the compound and its orientation on the surface. thermofisher.com

Mass Spectrometry for Precise Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Targeted Screening

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification and characterization of novel and emerging environmental contaminants, including per- and polyfluoroalkyl substances (PFAS). nih.govepa.govresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allows for the determination of elemental compositions for unknown compounds. nih.govselectscience.net

In the context of this compound, HRMS would be employed in suspect and non-targeted screening of environmental or biological samples. In suspect screening, the instrument is programmed to look for the exact mass of the [M-H]⁻ or [M+H]⁺ ion of the target compound. The high mass accuracy of HRMS helps to distinguish the target analyte from other co-eluting compounds in a complex matrix. selectscience.net

Non-targeted analysis (NTA) with HRMS is a powerful approach for discovering previously unknown PFAS. nih.gov In an NTA workflow, the HRMS instrument acquires data over a wide mass range, and sophisticated software is used to identify potential PFAS based on characteristic features like mass defects and isotopic patterns. nih.gov The presence of bromine in this compound would produce a distinct isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be a key identifier in HRMS data.

Recent research has demonstrated the successful application of HRMS in identifying hundreds of new PFAS in various matrices. epa.gov These methods are crucial for understanding the full scope of PFAS contamination and for identifying new compounds of concern that may not be included in standard analytical methods. nih.gov

The table below shows the theoretical exact masses of the molecular ions of this compound, which would be targeted in HRMS analysis.

| Ion | Formula | Theoretical m/z |

| [M] | C₁₀H₂BrF₁₇ | 542.9119 |

| [M+H]⁺ | C₁₀H₃BrF₁₇⁺ | 543.9197 |

| [M-H]⁻ | C₁₀HBrF₁₇⁻ | 541.9041 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation and confirmation of chemical compounds. chromatographyonline.com It involves multiple stages of mass analysis, typically where a precursor ion of a specific mass-to-charge ratio (m/z) is selected and then fragmented to produce a spectrum of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For the analysis of this compound, MS/MS would be essential for confirming its identity, especially in complex samples where isomers or other interfering compounds may be present. spectroscopyonline.com The fragmentation of the molecular ion would be expected to yield characteristic product ions corresponding to the loss of the bromine atom, cleavage of the carbon-carbon bonds in the perfluoroalkyl chain, and other specific rearrangements.

In the context of PFAS analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method for the quantification of known PFAS in various matrices, including drinking water. chromatographyonline.comspectroscopyonline.comsigmaaldrich.com The high selectivity of MS/MS, achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for the detection of trace levels of target compounds even in the presence of a complex background matrix. chromatographyonline.com

Specialized Surface Analysis Techniques for Chemisorption and Monolayer Studies

The study of how molecules like this compound adsorb and form organized layers on surfaces is critical for applications in areas such as surface modification, coatings, and nanoelectronics. Several specialized surface analysis techniques provide detailed information about the chemisorption process and the structure of the resulting monolayers.

Ion Scattering Spectroscopy (ISS) , also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique that provides information about the elemental composition of the very top atomic layer of a material. thermofisher.comthermofisher.com By scattering low-energy ions from the surface and analyzing their energy loss, ISS can identify the atoms present on the outermost surface. This would be valuable for confirming the presence and orientation of this compound molecules in a monolayer.

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that uses an electron beam to excite atoms and analyze the emitted Auger electrons to determine the elemental composition of a surface. thermofisher.comthermofisher.com AES offers higher spatial resolution than XPS, making it suitable for analyzing small features or variations in the surface composition of a this compound film. thermofisher.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive mass spectrometry technique that can analyze the molecular composition of the outermost surface layers of a material. nih.gov It works by bombarding the surface with a pulsed ion beam, which causes the ejection of secondary ions from the surface. These ions are then analyzed by a time-of-flight mass analyzer. ToF-SIMS can provide detailed information about the molecular fragments present on the surface, which can be used to identify the adsorbed molecules and study their chemical state and orientation. nih.gov

These specialized surface analysis techniques, often used in conjunction with XPS and UPS, provide a comprehensive understanding of the chemisorption and monolayer formation of this compound, which is essential for tailoring its properties for specific applications.

Quartz Crystal Microbalance (QCM) for Quantitative Surface Coverage Assessment

Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time mass sensing technique capable of detecting minute mass changes on a crystal sensor's surface, down to the nanogram level. mosbri.eubiolinscientific.com This is achieved by measuring the change in the resonant frequency of a piezoelectric quartz crystal. biolinscientific.com When molecules adsorb onto the sensor surface, the crystal's total mass increases, leading to a decrease in its resonant frequency. This relationship, in its simplest form for thin, rigid films, is described by the Sauerbrey equation. biolinscientific.comacs.org

In the context of this compound, QCM could be a powerful tool for studying its adsorption dynamics onto various substrates, the formation of thin films, and its interaction with other molecules. For instance, by functionalizing the QCM sensor with a specific chemical group, one could monitor the binding and self-assembly of this compound monolayers. The technique is not limited to mass measurement; with QCM with Dissipation monitoring (QCM-D), it is also possible to gain insights into the viscoelastic properties (e.g., rigidity or softness) of the adsorbed layer. nanoscience.comresearchgate.net

Hypothetical Application in Research:

A research scenario could involve the use of QCM-D to quantify the surface coverage of this compound on a gold-coated sensor. The sensor could be exposed to a solution containing the compound, and the changes in frequency (Δf) and dissipation (ΔD) would be monitored in real-time.

A decrease in frequency would indicate the adsorption of the molecule onto the surface.

The magnitude of the frequency shift could be used to calculate the adsorbed mass per unit area and thus the surface coverage. acs.org

The dissipation data would provide information on the conformational state of the adsorbed molecules. A low dissipation value would suggest a rigid, densely packed layer, while a high dissipation value would indicate a more flexible or disordered film.

While direct experimental data for this compound is unavailable, the table below presents representative data from a QCM study on a similar system, illustrating the type of information that can be obtained.

Table 1: Representative QCM-D Data for the Adsorption of a Fluorinated Polymer on a Gold Sensor

| Parameter | Value | Interpretation |

| Initial Frequency (f₀) | 5 MHz | The fundamental resonant frequency of the quartz crystal sensor before exposure to the analyte. |

| Frequency Shift (Δf) | -25 Hz | A decrease in frequency indicating the adsorption of the fluorinated polymer onto the sensor surface. |

| Dissipation Shift (ΔD) | 2 x 10⁻⁶ | A small increase in dissipation, suggesting the formation of a relatively rigid adlayer. |

| Calculated Adsorbed Mass | 442 ng/cm² | The mass of the adsorbed polymer film, calculated from the frequency shift using the Sauerbrey equation. |

This is a hypothetical data table created for illustrative purposes based on typical QCM-D results for polymer films.

Spectroscopic Ellipsometry for Film Thickness and Refractive Index Determination

Spectroscopic Ellipsometry (SE) is a non-contact, non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. eag.comwikipedia.org It measures the change in the polarization state of light upon reflection from a sample surface. nih.govsvc.org By analyzing these changes over a range of wavelengths, a model can be built to determine the film's optical constants and thickness with high precision, often at the sub-nanometer level. wikipedia.orgnffa.eu

For a compound like this compound, which could be used to form functional coatings, SE would be an indispensable tool. It could be used to precisely measure the thickness of self-assembled monolayers or spin-coated films on various substrates. The refractive index, another key parameter obtained from SE, is directly related to the film's density and composition.

Research Application Example:

In a research setting, SE could be used to characterize a thin film of a polymer derived from this compound. The analysis would involve measuring the ellipsometric parameters (Psi and Delta) as a function of wavelength and angle of incidence. These experimental data would then be fitted to an optical model (e.g., a Cauchy or Sellmeier model) to extract the film's thickness and refractive index. nih.gov

The following table shows representative data that could be obtained from a spectroscopic ellipsometry analysis of a fluorinated polymer film, similar to what might be formed from this compound.

Table 2: Representative Spectroscopic Ellipsometry Data for a Fluorinated Polymer Film

| Parameter | Value | Significance in Material Characterization |

| Film Thickness | 50 nm (± 0.2 nm) | Precise determination of the coating thickness, crucial for controlling the properties of the film. |

| Refractive Index (n) at 633 nm | 1.35 | A low refractive index is characteristic of many fluorinated materials and is important for applications like anti-reflective coatings. hw.ac.uk |

| Extinction Coefficient (k) at 633 nm | < 0.001 | Indicates that the film is highly transparent in the visible range, a desirable property for many optical applications. |

| Data Fit Quality (MSE) | < 2 | A low Mean Squared Error (MSE) indicates a good agreement between the experimental data and the optical model, ensuring the reliability of the results. nih.gov |

This is a hypothetical data table created for illustrative purposes based on typical SE results for fluorinated polymer films. nih.govhw.ac.uk

Emerging Analytical Methodologies for Perfluorinated Compounds in Research Settings

The field of analytical chemistry is continually evolving, with new methods being developed to address the challenges of detecting and characterizing complex molecules like per- and polyfluoroalkyl substances (PFAS). chromatographyonline.comarizona.edunih.gov These emerging techniques offer higher sensitivity, greater specificity, and more comprehensive structural information, which are invaluable in the research of novel compounds such as this compound.

One of the most significant advancements is in the area of high-resolution mass spectrometry (HRMS) , often coupled with advanced separation techniques like gas chromatography (GC) or liquid chromatography (LC). researchgate.net Techniques such as GC-HRMS and LC-HRMS enable not only the detection of target compounds at very low concentrations but also the identification of unknown byproducts and degradation products through non-target screening. chromatographyonline.comnsf.gov The high mass accuracy of HRMS allows for the determination of elemental compositions, which is a critical step in structure elucidation. youtube.com

Non-target screening (NTS) approaches are becoming increasingly important for obtaining a more complete picture of the chemical landscape in environmental and biological samples. nsf.govchemrxiv.org These methods aim to identify a broad range of chemicals present in a sample without a preconceived list of targets. For a research compound like this compound, NTS could be used to study its metabolic fate or environmental degradation pathways.

Another powerful emerging technique is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . acs.orgacs.org Since fluorine-19 is a 100% naturally abundant isotope with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and specific method for analyzing fluorinated compounds. It provides detailed information about the chemical environment of each fluorine atom in a molecule, making it an excellent tool for structural confirmation and for identifying and quantifying different fluorinated species in a mixture. acs.orgresearchgate.net

The following table summarizes some of these emerging analytical methodologies and their potential applications in the research of this compound.

Table 3: Emerging Analytical Methodologies for the Research of Perfluorinated Compounds

| Analytical Technique | Principle | Potential Application for this compound |

| GC-HRMS | Separation of volatile compounds followed by high-resolution mass analysis. | Purity assessment, identification of volatile impurities and byproducts from synthesis. |

| LC-HRMS | Separation of non-volatile compounds followed by high-resolution mass analysis. researchgate.net | Analysis in complex matrices, study of reaction kinetics, identification of non-volatile degradation products. |

| Non-Target Screening (NTS) with HRMS | Comprehensive analysis of all detectable ions in a sample to identify unknown compounds. chemrxiv.org | Discovery of metabolites, environmental transformation products, and unexpected reaction side-products. |

| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of the ¹⁹F nucleus to provide detailed structural information. acs.org | Unambiguous structure confirmation, isomeric purity determination, quantitative analysis in mixtures. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size and shape in the gas phase prior to mass analysis. youtube.com | Separation of isomers that are difficult to distinguish by mass spectrometry alone, providing an additional dimension of characterization. |

Applications and Derivatization in Specialized Organic Synthesis Research

Postulated Role as a Key Synthetic Intermediate

The bifunctional nature of 2-Bromo-1H,1H-perfluorodec-1-ene, featuring both a reactive bromine atom and a perfluoroalkylated double bond, positions it as a potentially strategic building block in organic synthesis.

Strategic Introduction of Perfluoroalkyl and Brominated Alkene Moieties

The compound's structure is inherently suited for introducing the perfluorooctyl-substituted bromo-vinyl group into various molecular frameworks. This moiety is of interest due to the unique physicochemical properties imparted by highly fluorinated chains, such as chemical and thermal stability, and lipophobicity. In theory, this molecule could serve as a precursor for creating complex structures with distinct fluorinated domains, which is relevant in materials science and medicinal chemistry.

Leveraging the Bromine Atom for Further Diverse Functionalization

The vinyl bromide functionality is a well-established "handle" for a multitude of chemical transformations. It is a prime candidate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings. These reactions would allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex fluorinated molecules. For instance, coupling with boronic acids (Suzuki reaction) could introduce aryl or alkyl substituents, while reaction with terminal alkynes (Sonogashira coupling) would yield conjugated enynes.

Hypothetical Role in the Synthesis of Fluorinated Biomolecule Isosteres and Probes

While the concept of using fluoroalkenes as isosteres for amide bonds in peptides is well-documented, there is no specific evidence in the available literature that this compound has been utilized for this purpose.

Development of Fluoroalkene Amide Isosteres for Peptidomimetic Research

Fluoroalkenes are recognized as effective mimics of the peptide bond, offering altered electronic properties and resistance to enzymatic degradation. The general strategy involves replacing the -C(O)NH- linkage with a -CF=CH- group. Although this is an active area of research, the direct application of this compound in creating such peptidomimetics has not been reported.

Synthesis of Fluoroalkene-Based Nucleoside Surrogates

Similarly, the modification of nucleosides with fluorinated groups is a known strategy in the development of antiviral and anticancer agents. Fluoroalkene moieties can be incorporated to create nucleoside analogs with altered conformations and metabolic stabilities. However, the scientific literature lacks examples of this compound being employed in the synthesis of such nucleoside surrogates.

Postulated Preparation of Advanced Fluorinated Building Blocks

From a synthetic chemistry perspective, this compound could theoretically be converted into other valuable fluorinated building blocks. For example, derivatization of the bromine and the double bond could lead to a variety of multifunctional compounds. However, specific, documented pathways starting from this particular compound to create new, advanced building blocks are not described in published research.

Construction of Trifluoromethyl and Difluoromethylene Motifs

The introduction of trifluoromethyl (CF3) and difluoromethylene (CF2) groups is a critical strategy in the development of pharmaceuticals and agrochemicals, as these moieties can significantly enhance metabolic stability and binding affinity. While direct evidence for the use of this compound is not documented, its structure suggests potential pathways for such transformations.

Research on analogous compounds, such as 2-bromo-3,3,3-trifluoropropene, has demonstrated its utility as a radical acceptor for the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgresearchgate.net This suggests that this compound could potentially undergo similar radical addition reactions, leading to the formation of complex molecules containing the perfluoroalkyl chain and a trifluoromethyl group.

Furthermore, the synthesis of gem-difluoromethylene compounds can be achieved through various methods, including the dehydrofluorination of trifluoromethyl-containing precursors. nih.gov The vinyl bromide moiety in this compound could potentially be a handle for transformations that ultimately yield a difluoromethylene group, although specific methodologies would need to be developed. The general strategies for synthesizing trifluoromethyl alkenes often involve radical trifluoromethylation or transformations of other functional groups. researchgate.netrsc.org

Table 1: Potential Synthetic Transformations for Fluorinated Motif Construction

| Starting Material Class | Reagents and Conditions | Resulting Motif | Potential Applicability to this compound |

| Bromo-trifluoropropenes | Redox-active esters, blue LED irradiation | Secondary trifluoromethylated alkyl bromides | High, via radical addition to the double bond. |

| 4-CF3-β-lactams | Dehydrofluorination | gem-Difluoroalkenes | Low, requires significant structural modification. |

| Alkynes | DMPU/HF, Gold catalyst | gem-Difluoromethylene compounds | Not directly applicable, but highlights a route to the motif. organic-chemistry.org |

Precursors for Next-Generation Fluoro-Containing Polymers (Focus on Monomer Chemistry)

The vinyl group in this compound makes it a candidate monomer for the synthesis of novel fluorinated polymers. The long perfluoroalkyl chain would be expected to impart desirable properties such as low surface energy, hydrophobicity, and chemical resistance to the resulting polymer.

The bromine atom offers a site for initiating controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). wikipedia.orgnih.govyoutube.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu By using this compound as an initiator or a monomer in ATRP, it would be theoretically possible to create block copolymers with unique architectures and properties. epa.govrsc.org For instance, a block copolymer could be synthesized containing a perfluorinated segment derived from this compound and another block with different properties, leading to materials with tailored surface characteristics.

Table 2: Potential Polymerization Strategies

| Polymerization Technique | Role of this compound | Potential Polymer Architecture | Key Properties |

| Radical Polymerization | Monomer | Homopolymer or Copolymer | Low surface energy, hydrophobicity, chemical resistance. |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (via the C-Br bond) or Monomer | Well-defined homopolymers, block copolymers, star polymers. | Controlled molecular weight, low polydispersity, tailored functionalities. youtube.comcmu.edu |

Functionalization of Surfaces through Covalent Immobilization for Research Applications

The covalent attachment of perfluorinated chains to surfaces is of great interest for creating robust, low-friction, and chemically inert coatings. The reactive nature of the vinyl bromide group in this compound suggests its utility in surface modification.

Grafting of Perfluorinated Alkenes onto Carbon and Silicon Surfaces

The modification of carbon surfaces, such as those of carbon nanotubes, is an active area of research to tailor their properties for various applications. researchgate.netrsc.orged.ac.ukmdpi.com While direct grafting of this compound has not been reported, the vinyl group could potentially undergo radical-induced grafting onto carbon surfaces. eurekaselect.commdpi.comresearchgate.net

Similarly, silicon surfaces, typically bearing hydroxyl groups after activation, can be functionalized with organosilanes. wikipedia.orgbyu.edu A potential strategy for attaching this compound to a silicon surface would involve its derivatization to introduce a silane (B1218182) functionality, which could then react with the surface hydroxyl groups to form a stable self-assembled monolayer. researchgate.net This would result in a highly hydrophobic and oleophobic surface due to the dense packing of the perfluoroalkyl chains.

Design of Functionalized Interfaces for Chemical and Materials Science Research

The creation of well-defined, functionalized interfaces is crucial for a wide range of research areas, from microelectronics to biotechnology. By immobilizing molecules like this compound onto a surface, a highly fluorinated interface is created. The bromine atom at the terminus of the immobilized molecule would then be available for further chemical transformations.

This "grafting-to" approach, followed by subsequent chemical modification, allows for the creation of complex and highly tailored surface chemistries. For example, the bromine atom could be substituted by other functional groups through nucleophilic substitution or cross-coupling reactions, enabling the attachment of a wide variety of molecules to the perfluorinated interface. This would open up possibilities for creating surfaces with specific recognition properties or for studying interfacial chemical reactions in a controlled environment.

Q & A

Q. What experimental and computational strategies resolve contradictions in reported reactivity of this compound across studies?

Q. How does the perfluorinated chain influence the compound’s electronic properties in polymer applications?

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bromine atom’s position adjacent to the electron-deficient double bond directs nucleophilic attack. Use NMR to track charge distribution (C-Br carbon typically δ ~100–110 ppm). Kinetic isotope effects (KIE) and Hammett plots can differentiate between S1 and S2 pathways. Computational modeling (e.g., NBO analysis in Gaussian) quantifies hyperconjugative interactions influencing regioselectivity .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR chemical shifts for this compound across solvents?

- Methodological Answer : Solvent-induced shifts arise from differences in dielectric constants. Calibrate spectra using internal standards (e.g., CFCl) and report solvent-specific referencing. For example, in CDCl, perfluorinated chains exhibit upfield shifts (~δ -80 to -120 ppm) compared to polar solvents like DMSO-d. Statistical analysis (ANOVA) of solvent effects can quantify variability .

Q. What statistical approaches are recommended for reconciling inconsistent thermal stability data in thermogravimetric analysis (TGA)?

Contradiction Management in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.